ent-Oseltamivir Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“ent-Oseltamivir Phosphate” is a compound with the molecular formula C16H31N2O8P . It is also known by other names such as GS 4104 and Oseltamivir phosphate . It is an antiviral medication that blocks the actions of influenza virus types A and B .
Synthesis Analysis
The synthesis of “ent-Oseltamivir Phosphate” has been reported in several studies. One method involves an iron-catalyzed stereo-selective olefin diazidation . This method is effective for highly functionalized yet electronically deactivated substrates . Another method involves a short synthetic pathway developed for the synthesis of oseltamivir from 1,3-Butadiene and Acrylic Acid .
Molecular Structure Analysis
The molecular structure of “ent-Oseltamivir Phosphate” can be represented by the canonical SMILES string: CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O .
Chemical Reactions Analysis
The key trans-diamino moiety in the synthesis of “ent-Oseltamivir Phosphate” is installed via an iron-catalyzed stereo-selective olefin diazidation . This method is uniquely effective for highly functionalized yet electronically deactivated substrates .
Physical And Chemical Properties Analysis
“ent-Oseltamivir Phosphate” has a molecular weight of 410.40 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 8 . Its exact mass and monoisotopic mass are 410.18180295 g/mol . Its topological polar surface area is 168 Ų .
Wissenschaftliche Forschungsanwendungen
Antiviral Drug for Influenza Treatment
Oseltamivir Phosphate (OP) is a leading drug in the class of oral neuraminidase inhibitors (NAIs), which are the primary treatment option for pandemic influenza . It can also be used to limit the spread of infection for people at high risk, as recommended by the World Health Organization (WHO) .
Potential Treatment for COVID-19 Pneumonia
OP is available only as oral therapy for the treatment of influenza and as a potential treatment option when in combination with other medication in the fight against the corona virus disease (COVID-19) pneumonia .
Inhalation Therapy for Viral Pneumonia
OP has been formulated as a dry powder for inhalation, which allows drug targeting to the site of action and potentially reduces the dose, aiming a more efficient therapy .
High Dose Delivery for Viral Pneumonia
To investigate the feasibility of delivering high doses of OP in a single dose, 1:1, 1:3, and 3:1 drug/diluent blending ratios have been prepared .
Efficient Synthesis of Oseltamivir Phosphate
New, efficient synthesis of Oseltamivir Phosphate (TamifluTM) via enzymatic desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester has been reported .
Clinical Applications and Safety Analysis
A retrospective analysis was conducted on the use of oseltamivir phosphate in outpatients and inpatients, focusing on the rationality and safety of oseltamivir .
Drug Delivery to Lung Adenocarcinoma Tissue
Research is being conducted to deliver OP to lung adenocarcinoma tissue via designing nano-sized, non-toxic, and biocompatible pegylated-Eudragit nanoparticles .
Anti-cancer and Anti-angiogenic Activities
The anti-cancer and anti-angiogenic activities of OP delivered to lung adenocarcinoma tissue are being studied .
Safety And Hazards
When handling “ent-Oseltamivir Phosphate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of ingestion or inhalation, medical attention should be sought .
Eigenschaften
IUPAC Name |
ethyl (3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZUMBJQJWIWGJ-DSMRVHDJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@H]1C=C(C[C@H]([C@@H]1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N2O8P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.